

# A Comparative Guide to Exserohilum rostratum and Bipolaris Species for Researchers

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An In-depth Analysis of Two Closely Related Dematiaceous Fungi of Clinical and Agricultural Significance

For researchers, scientists, and drug development professionals, a clear understanding of the distinctions and similarities between closely related fungal pathogens is paramount for accurate diagnosis, effective treatment strategies, and the development of novel therapeutics. This guide provides a comprehensive comparison of Exserohilum rostratum and species within the Bipolaris genus, both of which are significant plant pathogens and agents of human and animal phaeohyphomycosis. This comparison is based on morphological, genetic, and pathogenic characteristics, supported by experimental data and detailed protocols.

# **Morphological and Cultural Characteristics**

While both Exserohilum and Bipolaris species produce dark, woolly to cottony colonies, microscopic examination of their conidia reveals key distinguishing features. The most definitive morphological characteristic for differentiating the two genera is the nature of the hilum on the conidia.

- Exserohilum is characterized by a strongly protruding, truncate hilum[1][2][3].
- Bipolaris, in contrast, has a hilum that protrudes only slightly or not at all[1][2][3].

Colony morphology on standard media like Potato Dextrose Agar (PDA) is often similar, presenting as grey to blackish-brown colonies with a dark reverse[1][4].



Feature	Exserohilum rostratum	Bipolaris species
Colony Appearance	Grey to blackish-brown, suedelike to floccose, with an olivaceous-black reverse[1].	Grey to blackish-brown, velvety to woolly, becoming olive green to black with a raised periphery[4][5].
Conidia Shape	Straight, curved, or slightly bent; ellipsoidal to fusiform, sometimes rostrate (beak-like) [1][6].	Typically straight or curved, fusiform to ellipsoidal, with rounded ends[7][8].
Conidia Size (μm)	20.0–65.5 x 11.0–20.0 (typically)[7]; can be up to 200 μm long[6].	Varies by species, e.g., Bipolaris sp.: 8.0–33.0 x 6.4– 10.0[7]; B. hawaiiensis up to 7 µm wide; B. spicifera 9-14 µm wide[9].
Septation	Typically 4–14 distosepta[6].	Typically 2–7 distosepta[7].
Hilum	Strongly protruding and truncate[1][2][3].	Slightly protruding or not protruding[1][2][3].
Germination	Bipolar[1].	Bipolar[9].

# **Genetic and Phylogenetic Comparison**

Molecular techniques are essential for the definitive identification and differentiation of Exserohilum and Bipolaris species. Analysis of conserved ribosomal DNA regions, such as the Internal Transcribed Spacer (ITS) and the 28S large subunit (LSU), is commonly employed.

- 28S rDNA: The 28S rRNA gene is highly conserved. Studies have shown identical 28S sequences among different E. rostratum isolates, with only a few nucleotide differences when compared to Bipolaris species. However, many Bipolaris species can share identical 28S sequences, limiting its utility for species-level differentiation within this genus[7].
- ITS Region: The ITS region exhibits greater sequence variation and is more effective for distinguishing between Bipolaris species[7][8]. Phylogenetic analysis based on ITS sequences can effectively separate E. rostratum from the Bipolaris clade[4][8].





## **Pathogenicity and Clinical Manifestations**

Both Exserohilum rostratum and various Bipolaris species are versatile pathogens with a broad host range, capable of causing disease in both plants and animals, including humans.

#### **Plant Pathogenicity**

Both genera are significant pathogens of grasses (Poaceae) and other economically important crops, causing diseases such as leaf spots, blights, and root rot[7][8][10]. Bipolaris sorokiniana is a major pathogen of wheat and barley[11][12][13]. Exserohilum rostratum has a wide host range that includes numerous grasses, corn, and sugarcane[8]. Interestingly, a clinical isolate of E. rostratum from a human meningitis case was shown to be pathogenic to grasses, demonstrating its cross-kingdom pathogenic potential[7][8].

### **Human and Animal Pathogenicity**

Both Exserohilum rostratum and several Bipolaris species (e.g., B. spicifera, B. hawaiiensis, B. australiensis) are recognized as agents of phaeohyphomycosis, a group of infections caused by dematiaceous (darkly pigmented) fungi[10][14]. These infections can occur in both immunocompetent and immunocompromised individuals[5][8].



Aspect	Exserohilum rostratum	Bipolaris species
Primary Diseases	Allergic fungal sinusitis, keratitis, cutaneous and subcutaneous infections, meningitis, and disseminated disease[15][16][17][18].	Allergic fungal sinusitis, keratitis, endophthalmitis, peritonitis, pneumonia, and central nervous system infections[4][5][9][19].
Notable Outbreaks	Implicated in the 2012 US outbreak of fungal meningitis linked to contaminated steroid injections[8][16].	No large-scale outbreaks comparable to the E. rostratum meningitis outbreak have been reported.
Virulence Factors	Melanin production is a key virulence factor, contributing to resistance against host immune responses and certain antifungals[16][20].	Production of mycotoxins (e.g., prehelminthosporal and sorokinianin by B. sorokiniana) and the necrotrophic effector protein ToxA in some isolates, which contributes to virulence on susceptible wheat cultivars[11][12][13].

# **Antifungal Susceptibility**

In vitro antifungal susceptibility testing for these dematiaceous molds is not yet fully standardized, and clinical correlation can be uncertain. However, available data provide some insights into their susceptibility profiles.



Antifungal Agent	Exserohilum rostratum MIC Range (µg/mL)	Bipolaris species MIC Range (μg/mL)
Amphotericin B	0.02 - 2.0	<0.03 - 2.0
Itraconazole	0.25 - 2.0	<0.03 - 4.0
Voriconazole	1.0 - 4.0	0.05 - 2.0
Posaconazole	0.25 - 2.0	Not widely reported
Fluconazole	Generally high (resistant)	Generally high (resistant)
Flucytosine	Generally high (resistant)	Generally high (resistant)

Data compiled from multiple sources[5][9][13][15][17]. MIC ranges can vary between studies and specific isolates.

# **Key Signaling Pathways in Pathogenesis**

The ability of these fungi to infect hosts is regulated by complex signaling networks. Two of the most critical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the calcineurin signaling cascades. These pathways are highly conserved across pathogenic fungi and regulate processes like cell wall integrity, stress responses, and the formation of infection structures.

#### **MAPK Signaling Pathway**

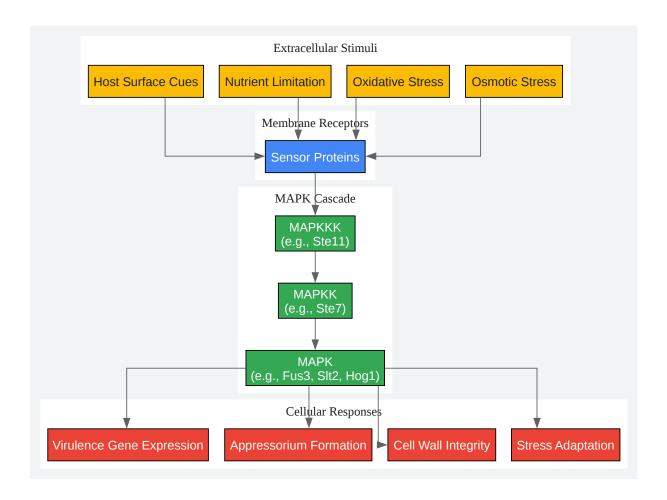
The MAPK signaling pathway is a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that transduces extracellular signals to elicit cellular responses. In pathogenic fungi, distinct MAPK pathways are involved in:

- Invasive Growth and Appressorium Formation: Essential for penetrating host tissues.
- Cell Wall Integrity: Crucial for withstanding host defenses and environmental stress.
- Osmotic and Oxidative Stress Responses: Key for survival within the host.

Studies in Bipolaris sorokiniana have identified orthologues of the three major fungal MAPK pathways (Fus3/Kss1, Slt2, and Hog1), each contributing to fungal development, stress



response, and virulence[1][7].



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A generalized model of the MAPK signaling pathway in pathogenic fungi.

# **Calcineurin Signaling Pathway**



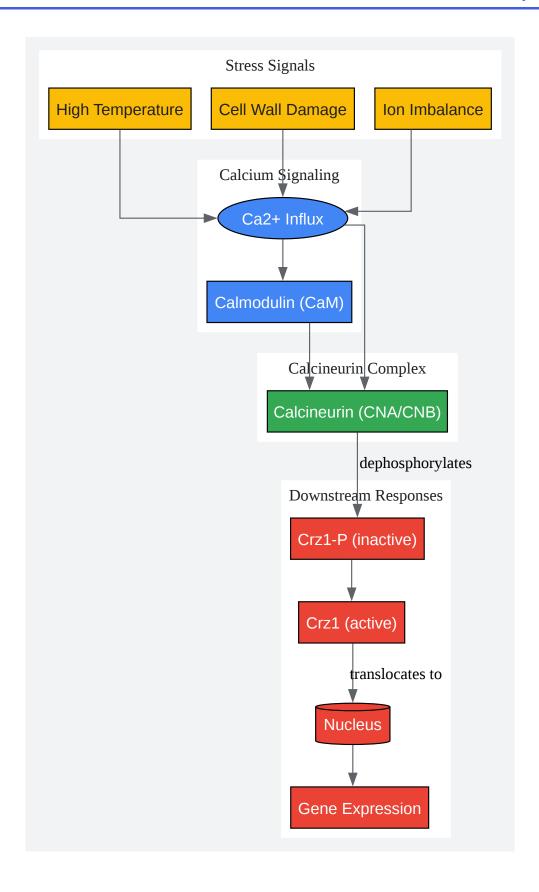




The calcineurin pathway is a calcium-calmodulin-dependent signaling cascade crucial for virulence in many fungal pathogens. It is activated by an influx of calcium in response to stress.

- Key Functions: Regulates stress responses (thermal, ionic), morphogenesis (e.g., hyphal growth), and drug tolerance[14][21][22][23][24].
- Mechanism: Activated calcineurin dephosphorylates transcription factors, such as Crz1, leading to their nuclear translocation and the expression of stress-responsive genes[14][21] [23][24].









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#### Validation & Comparative





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